What are the properties of 2-Methyl-5-(tributylstannyl)pyridine?
What are the properties of 2-Methyl-5-(tributylstannyl)pyridine?
An In-Depth Technical Guide to 2-Methyl-5-(tributylstannyl)pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-5-(tributylstannyl)pyridine, a key organotin reagent and heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, applications, and handling protocols, grounding all information in established scientific principles and field-proven insights.
Introduction and Strategic Importance
2-Methyl-5-(tributylstannyl)pyridine (CAS No. 167556-64-1) is a specialized chemical intermediate valued for its role in constructing complex molecular architectures.[1] As a derivative of pyridine, a core scaffold in numerous pharmaceuticals and agrochemicals, this compound provides a strategic tool for introducing a 2-methylpyridine moiety into a target molecule.[2] Its primary utility lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. Its application has been noted in the synthesis of novel M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators, highlighting its relevance in medicinal chemistry and the development of treatments for neurocognitive disorders.[3]
Physicochemical Properties
The precise physical properties of 2-Methyl-5-(tributylstannyl)pyridine are not extensively documented, as it is primarily supplied for early discovery research where buyers are expected to confirm identity and purity.[1] However, its fundamental chemical characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 167556-64-1 | [1] |
| Molecular Formula | C₁₈H₃₃NSn | [1] |
| Molecular Weight | 382.17 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CCCC(CCCC)c1ccc(C)nc1 | [1] |
| InChI Key | GQSHSSUYFVJPOO-UHFFFAOYSA-N | [1] |
For context, the closely related compound 2-(Tributylstannyl)pyridine is a liquid with a density of approximately 1.137-1.150 g/mL and a boiling point of 132-134 °C at 1 mmHg.[4][5][6][7] While not identical, these values provide a reasonable estimation for handling and reaction setup.
Synthesis of 2-Methyl-5-(tributylstannyl)pyridine
The synthesis of aryl and heteroarylstannanes typically involves the reaction of an organolithium or Grignard reagent with a trialkyltin halide. For 2-Methyl-5-(tributylstannyl)pyridine, a common and effective route begins with the halogen-metal exchange of a brominated precursor, followed by quenching with tributyltin chloride.
Conceptual Synthesis Workflow
The diagram below illustrates the logical flow from the starting material, 5-bromo-2-methylpyridine, to the final product. This two-step process involves initial lithiation followed by stannylation.
Caption: General synthesis pathway for 2-Methyl-5-(tributylstannyl)pyridine.
Exemplary Synthesis Protocol
This protocol is adapted from established procedures for analogous stannylpyridines.[8] Causality: The procedure begins with creating a highly reactive organolithium intermediate from a less reactive bromopyridine. This is done at a very low temperature (-78 °C) to prevent side reactions and decomposition of the thermally sensitive lithiated species. The subsequent addition of tributyltin chloride, an electrophilic tin source, "quenches" the organolithium, forming the desired stable C-Sn bond.
Materials:
-
5-Bromo-2-methylpyridine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tributyltin chloride ((Bu)₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, dissolve 5-bromo-2-methylpyridine (1.0 eq) in anhydrous THF in a Schlenk flask.
-
Litiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 60 minutes.[8]
-
Stannylation: Slowly add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.
Core Application: The Stille Cross-Coupling Reaction
The paramount application of 2-Methyl-5-(tributylstannyl)pyridine is as a substrate in the Stille cross-coupling reaction. This powerful palladium-catalyzed transformation forms a new C-C bond between the stannane and an organic halide or triflate (R-X).[9] The reaction is highly valued for its compatibility with a vast array of functional groups, making it a cornerstone of modern organic synthesis.[10]
Catalytic Cycle of the Stille Coupling
The mechanism is a self-validating system that regenerates the active Pd(0) catalyst. Causality: Each step is driven by the electronic properties of the palladium center and the reactants. The cycle begins with the electron-rich Pd(0) complex reacting with the electrophilic organic halide (Oxidative Addition). The key C-C bond formation occurs during Transmetalation, where the organic group is transferred from the tin to the palladium center. Finally, the newly coupled product is expelled (Reductive Elimination), returning the palladium to its catalytically active 0 oxidation state.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Field-Proven Stille Coupling Protocol
This protocol provides a robust starting point for coupling 2-Methyl-5-(tributylstannyl)pyridine with an aryl halide. Causality: The choice of a palladium source like Pd(PPh₃)₄ provides a pre-catalyst that readily forms the active Pd(0) species in solution. The solvent (e.g., toluene, DMF) is chosen for its ability to dissolve the reactants and its high boiling point, as these reactions often require heat to proceed at a reasonable rate.[10] The entire process must be conducted under an inert atmosphere because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.
Materials:
-
2-Methyl-5-(tributylstannyl)pyridine (1.0 eq)
-
Aryl or heteroaryl halide (e.g., 4-iodoanisole, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Stille coupling experiment.
Procedure:
-
Preparation: To a dry Schlenk tube, add 2-Methyl-5-(tributylstannyl)pyridine, the aryl halide, and the palladium catalyst.
-
Inerting: Seal the tube and subject it to three cycles of evacuation and backfilling with argon or nitrogen.[10]
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Reaction: Place the tube in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[10]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. To remove tin byproducts, a wash with a potassium fluoride (KF) solution is often effective.
-
Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography to obtain the coupled product.
Safety and Handling
Organotin compounds are toxic and require careful handling. The hazard profile for 2-Methyl-5-(tributylstannyl)pyridine is consistent with other compounds in its class.
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[11][12]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[11][12]
-
Skin Irritation (Category 2): Causes skin irritation.[11][12]
-
Eye Irritation (Category 2): Causes serious eye irritation.[11][12]
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.
-
Specific Target Organ Toxicity (Repeated Exposure, Category 1): Causes damage to organs (e.g., thymus, cardiovascular system) through prolonged or repeated exposure.[7][11][12]
-
Hazardous to the Aquatic Environment (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[11][12]
Handling and Storage:
-
Personal Protective Equipment (PPE): Always use in a certified fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use appropriate multi-layer gloves), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container under an inert atmosphere. For long-term stability, storage at -20°C is recommended.[4][6]
-
Disposal: Dispose of all waste containing organotin compounds as hazardous chemical waste according to local, state, and federal regulations. Do not discharge into the environment.
Representative Spectroscopic Data
-
¹H NMR (in CDCl₃):
-
Pyridine Protons (δ 7.0-8.5 ppm): Three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The proton ortho to the nitrogen will be the most downfield.
-
Methyl Protons (δ ~2.5 ppm): A singlet integrating to 3H for the methyl group attached to the pyridine ring.
-
Tributyl Protons (δ 0.8-1.6 ppm): A series of multiplets corresponding to the 27 protons of the three butyl groups. This will typically appear as a triplet for the terminal CH₃ groups (δ ~0.9 ppm) and overlapping multiplets for the three CH₂ groups (δ 1.0-1.6 ppm).
-
Conclusion
2-Methyl-5-(tributylstannyl)pyridine stands as a highly valuable and versatile building block in synthetic chemistry. Its primary utility in Stille cross-coupling reactions provides a reliable method for forging C-C bonds, enabling the construction of complex, functionalized pyridine-containing molecules. While its handling requires strict adherence to safety protocols due to the toxicity of organotin compounds, its strategic importance in medicinal chemistry and materials science is well-established. Proper understanding of its properties, synthesis, and reaction mechanisms allows researchers to effectively leverage this reagent in the pursuit of novel molecular discovery.
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